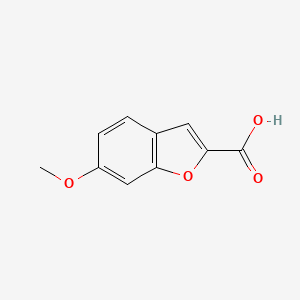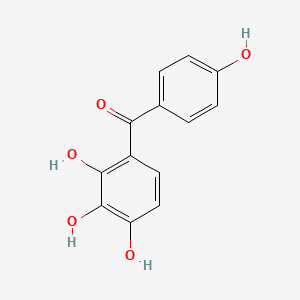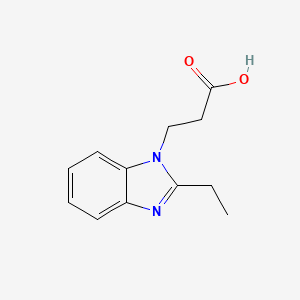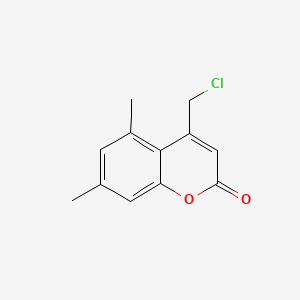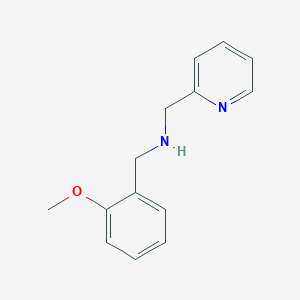
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Descripción general
Descripción
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine family of compounds and is structurally similar to other compounds that have been investigated for their potential therapeutic effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. It may also modulate the activity of the sigma-1 receptor, which has been implicated in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in lab experiments is its high affinity for several receptors in the brain, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation is that its effects may be dose-dependent and may vary depending on the animal model or cell line used in the experiment.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is its potential as a research tool for studying the function of various receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and its effects on different physiological processes.
In conclusion, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine as a therapeutic agent and research tool.
Aplicaciones Científicas De Investigación
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, cognition, and perception.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXDYYANOXDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355118 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
CAS RN |
353779-31-4 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

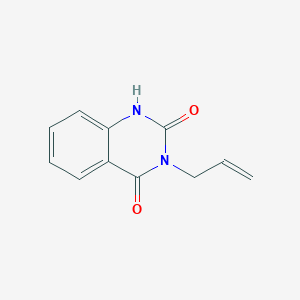
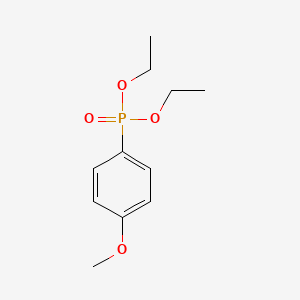

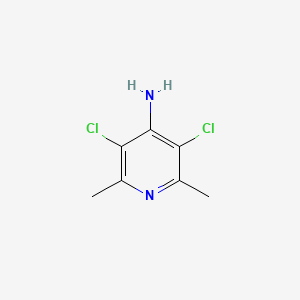
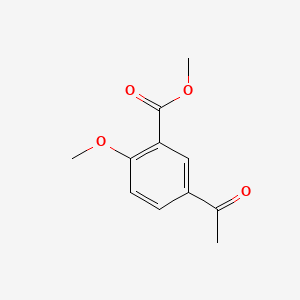
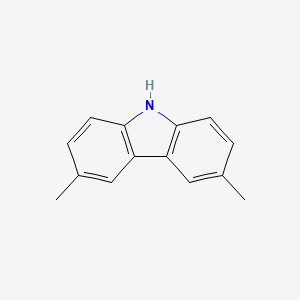

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)
![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)
